
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine
概要
説明
3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine is a chemically modified nucleoside. It is known for its significant role in the research of viral infections, particularly hepatitis B and hepatitis C. The compound has a molecular formula of C14H17FN2O8 and a molecular weight of 360.29 g/mol.
準備方法
The synthesis of 3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine involves several steps. One common method includes the acetylation of 5-fluoro-2’-O-methyluridine. The reaction typically uses acetic anhydride in the presence of a base such as pyridine . The reaction conditions often involve maintaining the temperature at around 0°C to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine is extensively used in scientific research, particularly in the study of viral infections. It has shown promise in inhibiting the replication of viruses such as hepatitis B and hepatitis C. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used to study the mechanisms of viral replication and to develop antiviral therapies.
作用機序
The compound exerts its effects by interfering with the viral replication process. It targets specific enzymes involved in the synthesis of viral RNA, thereby inhibiting the replication of the virus. The molecular pathways involved include the inhibition of RNA-dependent RNA polymerase, which is crucial for viral replication.
類似化合物との比較
3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine is unique due to its specific modifications, which enhance its antiviral properties. Similar compounds include:
2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-D-cytidine: This compound also exhibits antiviral properties but differs in its molecular structure and specific targets.
5-Fluorouridine: Another nucleoside analog with antiviral activity, but it lacks the acetyl and methyl modifications present in 3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine.
These modifications make 3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine particularly effective in its role, distinguishing it from other similar compounds.
特性
IUPAC Name |
[(2R,3R,4R,5R)-3-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O8/c1-6(18)23-5-9-10(24-7(2)19)11(22-3)13(25-9)17-4-8(15)12(20)16-14(17)21/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)/t9-,10-,11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFKGGOQOTYTGP-PRULPYPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


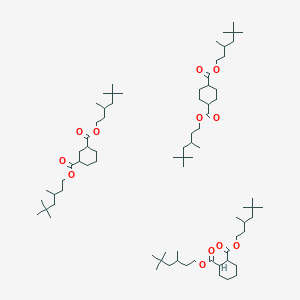
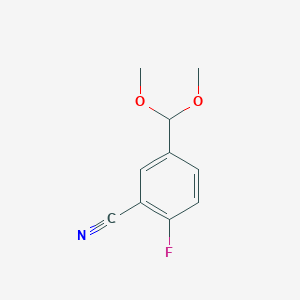
![7-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B1436101.png)
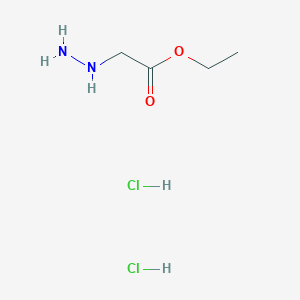
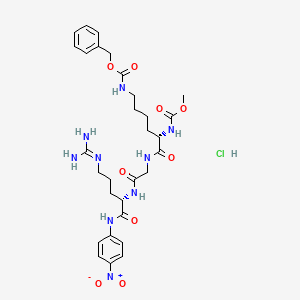
![(2S)-2-[[(2S)-4-carboxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylpentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B1436105.png)
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)
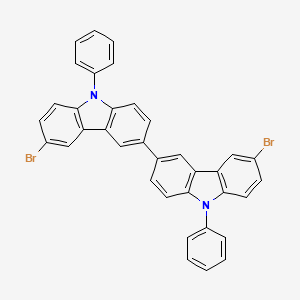
![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)
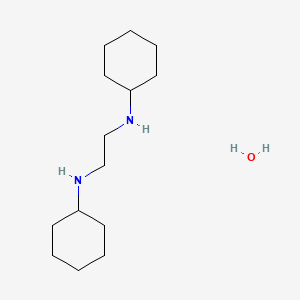
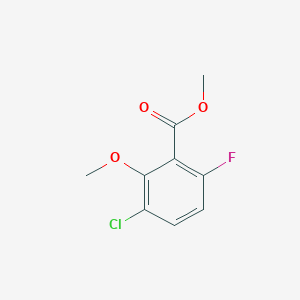
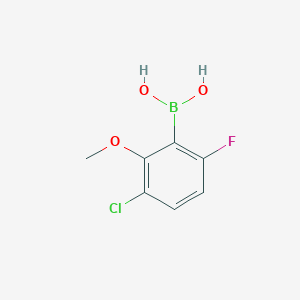
![benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride](/img/structure/B1436117.png)

